

# Comprehensive Application Notes and Protocols for Dorsomorphin (Compound C)

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## Compound Focus: Dorsomorphin

CAS No.: 866405-64-3

Cat. No.: S526528

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This document provides detailed protocols and essential information for the use of **Dorsomorphin** (Compound C) in research settings, covering its preparation, physicochemical properties, and key experimental applications.

## Chemical Properties and Solubility

**Dorsomorphin** is a potent, cell-permeable small molecule known primarily as an **AMP-activated protein kinase (AMPK) inhibitor** and a **selective inhibitor of Bone Morphogenetic Protein (BMP) type I receptors** (ALK2, ALK3, and ALK6) [1] [2] [3]. Its solubility and molecular characteristics are foundational for proper stock solution preparation.

Table 1: Physicochemical Properties of Dorsomorphin

Property	Specification
Molecular Formula	C <sub>24</sub> H <sub>25</sub> N <sub>5</sub> O [1] [2]
Molecular Weight	399.5 g/mol [1] [2]
CAS Number	866405-64-3 [1] [2]

Property	Specification
Purity	>98% [1] [2]
Solubility	Soluble in DMSO at 4 mg/mL with warming [1] [2]

## Stock Solution Preparation and Storage

### Materials

- **Dorsomorphin** lyophilized powder (e.g., Cell Signaling Technology #60887) [1]
- Anhydrous DMSO (cell culture grade)
- Microcentrifuge tubes (sterile, screw-cap recommended)
- Pipettes and micropipette tips
- Vortex mixer
- Sonicator (optional, for promoting dissolution)

### Protocol: Preparing a 10 mM Stock Solution

- **Calculate and Weigh:** Obtain the mass of **Dorsomorphin** powder required. The product is often supplied in 5 mg aliquots [1].
- **Reconstitute:** Add 1.25 mL of anhydrous DMSO directly to the 5 mg vial of powder [1].
- **Dissolve:** Vortex the mixture thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary to achieve full solubility at 4 mg/mL [1].
- **Aliquot:** Immediately after dissolution, aliquot the stock solution into single-use volumes (e.g., 10-50 µL) to minimize freeze-thaw cycles.
- **Store:** Store aliquots at **-20°C** in a desiccated environment [1] [2].

### Stability and Storage

- **Lyophilized Powder:** Stable for **24 months** when stored desiccated at -20°C [1] [2].
- **Stock Solution:** Stable for **3 months** at -20°C. Avoid repeated freezing and thawing, as this leads to a loss of potency [1] [2].

#### Table 2: Stock Solution Preparation Guide

Parameter	Specification
Recommended Stock Concentration	10 mM [1]
Amount of Powder	5 mg [1]
Volume of DMSO	1.25 mL [1]
Final Volume (Approx.)	1.25 mL
Storage Temperature	-20°C [1] [2]
Shelf Life (Solution)	3 months [1] [2]

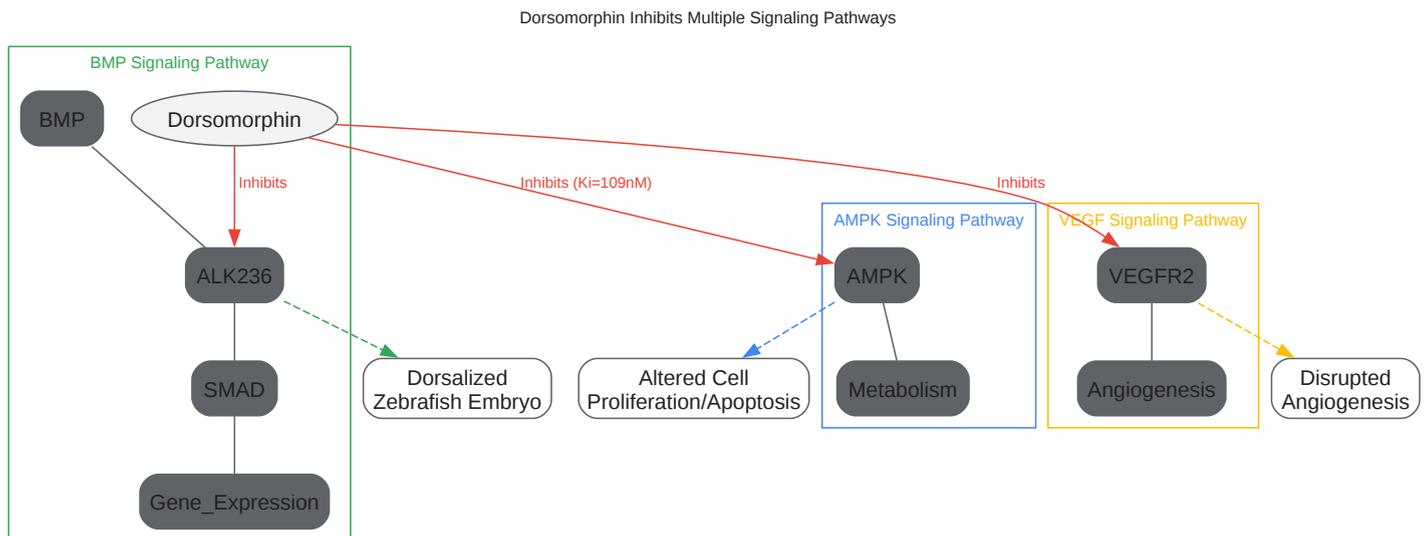
## Key Signaling Pathways and Experimental Considerations

### Mechanism of Action and Selectivity

**Dorsomorphin** is a **ATP-competitive inhibitor** with a  $K_i$  of 109 nM for AMPK [1] [2]. However, its activity extends beyond AMPK, and understanding its multi-target nature is critical for experimental design.

- **Primary Targets:**
  - **AMPK:** Competitively inhibits ATP binding, affecting cellular energy metabolism [1] [2].
  - **BMP Signaling:** Selectively inhibits BMP type I receptors (ALK2, ALK3, ALK6), disrupting the SMAD-dependent signaling cascade [1] [3]. This inhibition can lead to dorsalization in zebrafish embryos, a classic phenotype of disrupted BMP signaling [3].
- **Off-Target Effects:** Research has identified significant inhibition of the **Vascular Endothelial Growth Factor Receptor-2 (VEGFR2/KDR/Flk1)** [3]. This can disrupt angiogenic processes, such as intersomitic vessel (ISV) formation in zebrafish, which may be independent of its effect on BMP signaling [3].

The following diagram summarizes the primary signaling pathways inhibited by **Dorsomorphin** and the key phenotypic outcomes in model organisms.



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## Addressing Selectivity: The Role of Analogs

Due to the off-target effects of **Dorsomorphin**, several analogs have been developed for more specific research applications. **DMH1** is a prominent example that exhibits exclusive targeting of the BMP pathway without significant anti-angiogenic (VEGFR2) activity [3].

**Table 3: Selectivity Profile of Dorsomorphin and Key Analogs in Zebrafish Embryos**

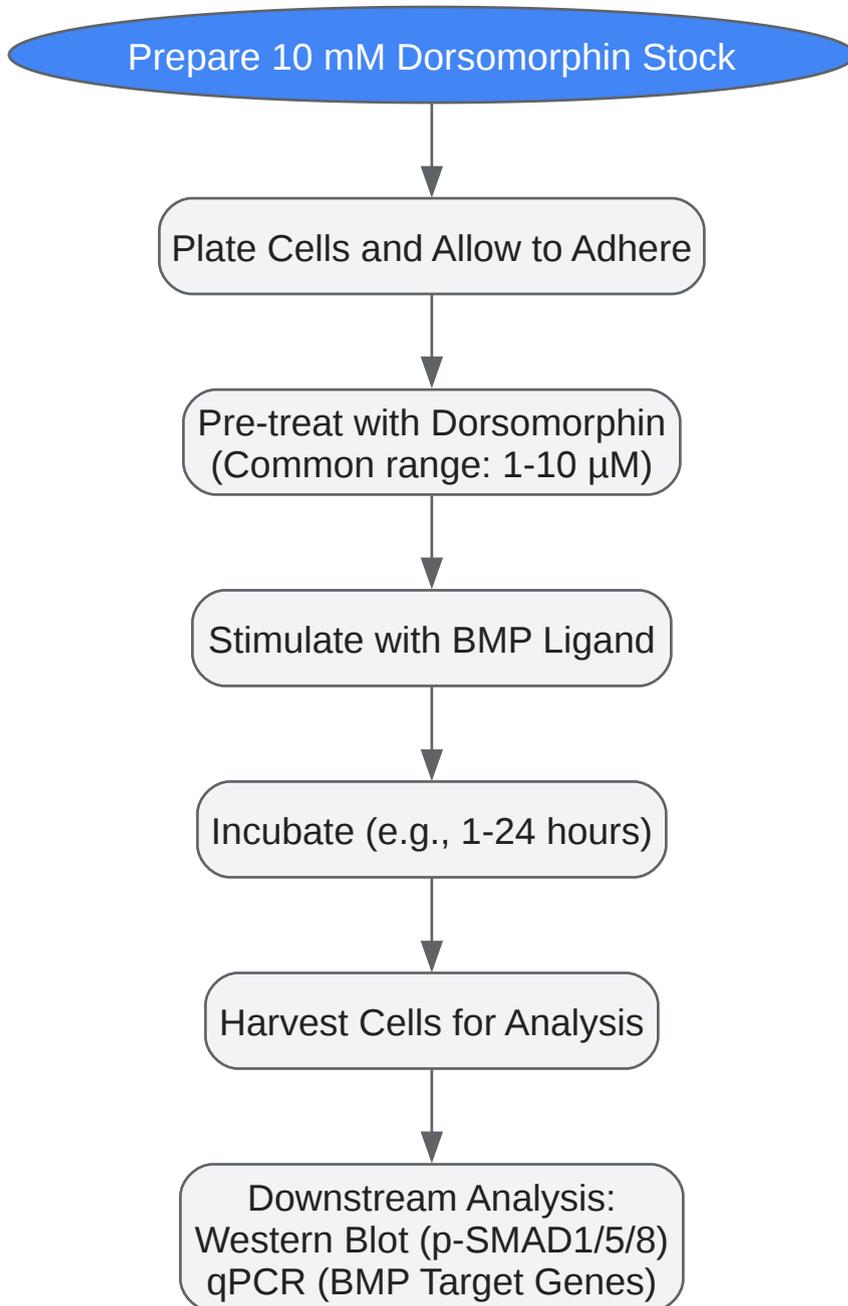
Compound	BMP Inhibition (Dorsalization EC <sub>100</sub> )	VEGF Inhibition (ISV Disruption EC <sub>50</sub> )	Non-Specific Toxicity (EC <sub>100</sub> )
Dorsomorphin (DM)	2.5 µM	5 µM	20 µM [3]
LDN-193189	3 µM	20 µM	20 µM [3]
DMH1	0.2 µM	>50 µM	>50 µM [3]
DMH4	>50 µM	1 µM	>50 µM [3]

## Experimental Protocol: Inhibiting BMP Signaling in Cell-Based Assays

This protocol outlines the use of **Dorsomorphin** to inhibit BMP signaling in cell culture.

### Workflow Diagram

Workflow for Cell-Based BMP Inhibition Assay



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## Step-by-Step Instructions

- **Preparation:** Thaw an aliquot of the 10 mM **Dorsomorphin** stock solution on ice or at room temperature and vortex briefly.

- **Cell Plating:** Plate cells at an appropriate density in complete growth medium and allow them to adhere for 24 hours (or until 60-80% confluent).
- **Pre-treatment:** Dilute the 10 mM stock in pre-warmed, serum-free cell culture medium to achieve the desired working concentration (e.g., 1  $\mu$ M, 5  $\mu$ M, 10  $\mu$ M). Replace the medium on cells with the **Dorsomorphin**-containing medium. Include a vehicle control (DMSO at the same final concentration, typically  $\leq 0.1\%$ ).
- **Pre-treatment Incubation:** Incubate cells with the inhibitor for 30 minutes to 2 hours.
- **BMP Stimulation:** Add BMP ligand (e.g., BMP4) directly to the culture medium without changing it. Use appropriate controls (vehicle only, ligand only).
- **Incubation:** Incubate cells for the desired time period. For early signaling events like SMAD phosphorylation, this may be 1-2 hours. For gene expression changes, 6-24 hours may be required.
- **Cell Harvesting:** Harvest cells according to the requirements of your downstream analysis (e.g., lysis for Western blotting, RNA extraction for qPCR).
- **Analysis:**
  - **Western Blot:** Probe for phosphorylated SMAD1/5/8 to assess BMP pathway inhibition. Total SMAD and actin can serve as loading controls.
  - **qRT-PCR:** Analyze the expression of known BMP target genes (e.g., Id1, Id2). Their upregulation by BMP should be suppressed by **Dorsomorphin** treatment.

## Critical Considerations for Researchers

- **Working Concentration:** The effective working concentration can vary significantly depending on the cell type, assay, and desired pathway inhibition (AMPK vs. BMP). A range of **1 to 10  $\mu$ M** is commonly used, but dose-response experiments are strongly recommended [1] [3].
- **Solvent Control:** The final concentration of DMSO in cell culture should not exceed **0.1%** to avoid cytotoxicity. Always include a vehicle control with the same DMSO concentration.
- **Selectivity and Interpretation of Results:** Given the multi-target nature of **Dorsomorphin**, phenotypic results cannot be automatically attributed solely to AMPK or BMP inhibition [3]. The use of more selective analogs like **DMH1** (for BMP) or genetic knockdown approaches is essential for validating the specific pathway involved.
- **Stability:** Adhere to the 3-month stability guideline for stock solutions. Precipitation or loss of activity may indicate degraded compound.

## Troubleshooting Guide

Table 4: Common Issues and Solutions

Problem	Potential Cause	Solution
Precipitate in stock solution	Storage temperature too low, repeated freeze-thaw	Warm to 37°C and vortex. If insoluble, prepare a fresh aliquot.
No inhibitory effect	Inactive compound, concentration too low	Use a fresh stock aliquot. Perform a dose-response curve. Verify activity in a positive control assay.
High cytotoxicity	Excessive DMSO concentration, high compound concentration	Ensure DMSO $\leq 0.1\%$ . Titrate the compound to find a non-toxic, effective dose.
Inconsistent results between experiments	Degraded stock solution, variations in cell passage	Use a fresh, single-use aliquot. Use cells at consistent, low passage numbers.

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## References

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